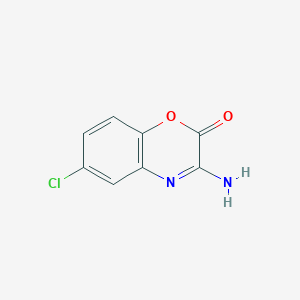
2-(Benzylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)naphthalene-1,4-dione, also known as BAND, is a fluorescent dye used in various scientific research applications. It is a naphthalimide-based dye that has a unique chemical structure, making it an excellent candidate for studying biological systems.
作用機序
The mechanism of action of 2-(Benzylamino)naphthalene-1,4-dione involves its ability to intercalate into DNA and RNA, causing a change in the fluorescence properties of the dye. This change in fluorescence can be used to detect changes in the conformation and structure of the biological molecules.
Biochemical and Physiological Effects:
2-(Benzylamino)naphthalene-1,4-dione has been shown to have minimal toxicity and does not interfere with the biological processes it is used to study. It has been used to study the effects of various drugs and compounds on biological systems, providing valuable insights into their mechanisms of action.
実験室実験の利点と制限
One of the main advantages of using 2-(Benzylamino)naphthalene-1,4-dione in lab experiments is its high sensitivity and selectivity for biological molecules. It is also relatively easy to use and can be applied to a variety of biological samples. However, one of the limitations of 2-(Benzylamino)naphthalene-1,4-dione is its photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are numerous future directions for the use of 2-(Benzylamino)naphthalene-1,4-dione in scientific research. One potential area of research is the development of new 2-(Benzylamino)naphthalene-1,4-dione derivatives with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, 2-(Benzylamino)naphthalene-1,4-dione could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's. Finally, 2-(Benzylamino)naphthalene-1,4-dione could be used to study the effects of environmental toxins on biological systems, providing valuable insights into the mechanisms of toxicity.
合成法
The synthesis of 2-(Benzylamino)naphthalene-1,4-dione involves the reaction of 2-naphthaleneamine with phthalic anhydride in the presence of a catalyst. The reaction produces a yellowish powder, which is then purified using column chromatography.
科学的研究の応用
2-(Benzylamino)naphthalene-1,4-dione has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, DNA, and RNA. It has also been used in the study of cellular processes, such as apoptosis, autophagy, and mitochondrial dysfunction.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
2-(benzylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO2/c19-16-10-15(18-11-12-6-2-1-3-7-12)17(20)14-9-5-4-8-13(14)16/h1-10,18H,11H2 |
InChIキー |
DCPOAJXJBIMQSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
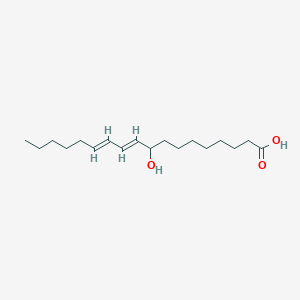
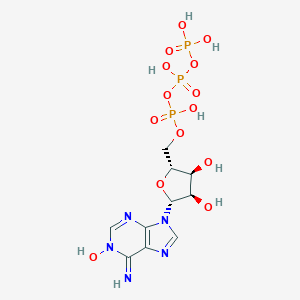
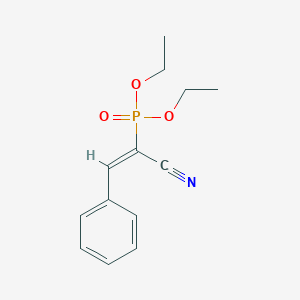

![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
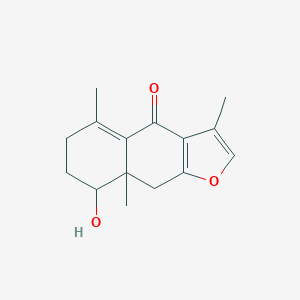
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
